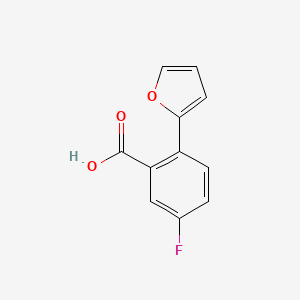

5-Fluoro-2-(furan-2-YL)benzoic acid

Overview

Description

5-Fluoro-2-(furan-2-YL)benzoic acid is a chemical compound with the CAS Number: 1339173-68-0 . It has a molecular weight of 206.17 . It is a powder at room temperature .

Synthesis Analysis

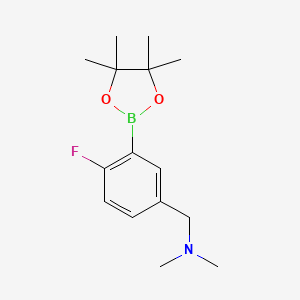

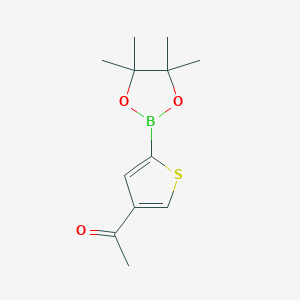

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Chemical Reactions Analysis

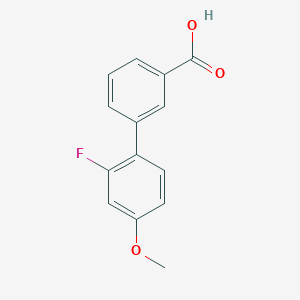

The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

5-Fluoro-2-(furan-2-YL)benzoic acid is a powder at room temperature . It has a molecular weight of 206.17 .Scientific Research Applications

Antibacterial Activity

5-Fluoro-2-(furan-2-YL)benzoic acid: is a furan derivative, and such compounds have shown significant promise in the realm of antibacterial research. Furan derivatives are known for their broad-spectrum antibacterial properties against both gram-positive and gram-negative bacteria . The structural incorporation of the furan nucleus into new compounds is a key strategy in medicinal chemistry for developing novel antibacterial agents. This is particularly crucial in the fight against microbial resistance, which is a growing global concern due to the ineffectiveness of currently available antimicrobial medicines .

Antimicrobial Synthesis

The synthesis of novel furan derivatives, including those related to 5-Fluoro-2-(furan-2-YL)benzoic acid , has been a focus in the search for new drugs with distinct mechanisms of action. These compounds have been employed in various disease areas due to their advantageous biological and pharmacological properties . The inclusion of the furan nucleus in drug design is an essential synthetic technique for creating more effective and secure antimicrobial agents .

Fluorinated Compound Synthesis

Furans and benzofurans bearing a fluorine atom, like 5-Fluoro-2-(furan-2-YL)benzoic acid , attract significant attention due to their important pharmacological properties. The synthesis, reactions, and application of such fluorinated furans are a subject of ongoing research. These compounds demonstrate a range of activities, including antibacterial properties, and are used in the development of new pharmacological agents .

Solar Cell Development

5-Fluoro-2-(furan-2-YL)benzoic acid: can be used as a bifunctional reagent in the synthesis of π-extended heteroarylfuran systems. These systems are crucial in the development of stable dye-sensitized solar cells, indicating the compound’s potential application in renewable energy technologies .

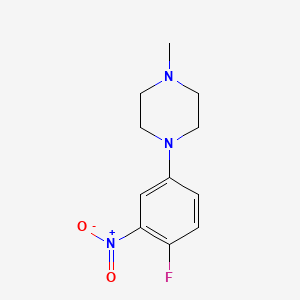

Antimicrobial Potential in Piperazinyl Compounds

The compound has been involved in the synthesis of piperazinyl-2-(benzo)thiophen/-furan-2-yl-acetonitriles, which are products of the Strecker reaction. These compounds have shown promising antimicrobial potential, with some exhibiting significant activity in biological screenings . A structure–activity relationship (SAR) study of these compounds could facilitate further development in this new class of antimicrobial agents .

Pharmacological Research

The presence of the furan ring in compounds like 5-Fluoro-2-(furan-2-YL)benzoic acid is associated with a wide range of therapeutic benefits. These include activities such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer . This wide array of pharmacological activities makes furan derivatives a versatile tool in drug discovery and development.

HIV-1 Reverse Transcriptase Inhibition

Fluorinated furans, which are structurally related to 5-Fluoro-2-(furan-2-YL)benzoic acid , have been reported to inhibit HIV-1 reverse transcriptase at nanomolar levels. This suggests potential applications of the compound in the development of treatments for HIV .

Antimalarial Activity

Compounds bearing a fluorine atom, similar to 5-Fluoro-2-(furan-2-YL)benzoic acid , have revealed antimalarial activity. This opens up possibilities for the compound’s use in creating new antimalarial drugs, contributing to the global effort to combat malaria .

Safety and Hazards

properties

IUPAC Name |

5-fluoro-2-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-7-3-4-8(9(6-7)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQMMGZONASCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40688508 | |

| Record name | 5-Fluoro-2-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(furan-2-YL)benzoic acid | |

CAS RN |

1261952-42-4 | |

| Record name | 5-Fluoro-2-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40688508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440578.png)

![(2-([6-(4-Fluorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440580.png)

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)